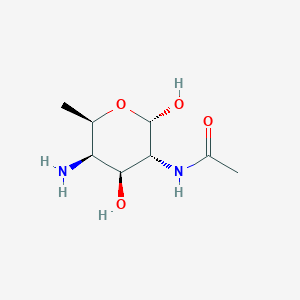

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose

Vue d'ensemble

Description

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is a complex organic compound that belongs to the class of amino sugars It is characterized by the presence of both acetylamino and amino groups attached to a galactopyranose ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-amino-2,4,6-trideoxy-alpha-D-galactopyranose using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Key Reaction Pathway ( ):

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | Tosylation at C-6 | Tosyl chloride, pyridine | 6-O-toluenesulfonyl intermediate | 85–92% |

| 2 | Iodination (SN2 displacement) | NaI, butanone, 80°C | 6-iodo derivative | 90–95% |

| 3 | Radical deoxygenation | Bu₃SnH, Et₃B, DCM, 0°C → rt | C-6 deoxygenation to 2,6-dideoxy scaffold | 71–84% |

| 4 | Azide introduction at C-4 | NaN₃, DMF, 110°C | 4-azido intermediate (precursor to 4-amino group) | 76–89% |

| 5 | Trichloroacetamide deprotection | NH₃/MeOH, 0°C → rt | Cleavage of 2-N-TCA to free amine | 88% |

Stability Under Acidic/Basic Conditions

AAT derivatives show distinct stability profiles:

Reactivity in Glycosylation

AAT’s allyl glycoside form enables stereoselective glycosidic bond formation:

| Glycosylation Method | Activator | Donor/Acceptor Configuration | Anomeric Selectivity | Yield |

|---|---|---|---|---|

| Schmidt trichloroacetimidate | TMSOTf | Allyl 2-TCA-3-O-acetyl-4-azido (donor) | β-linked | 62–68% |

| Thioglycoside activation | NIS/TfOH | 1,2-cis glycosylation with galactose acceptors | α-linked | 55–60% |

Note : The 4-azido group in AAT precursors undergoes Staudinger reduction to 4-amino post-glycosylation .

Functional Group Interconversion

-

4-Azido to 4-Amino :

-

2-Trifluoroacetamide to 2-Acetamido :

Crystallographic and Spectroscopic Data

Applications De Recherche Scientifique

Biological Significance

This compound has been investigated primarily for its potential in vaccine development and as an antimicrobial agent. Its structure allows it to interact with biological systems in ways that can inhibit certain pathogens or enhance immune responses.

Vaccine Development

One of the most promising applications of 2-(acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is in the development of vaccines. Research has indicated its potential as a vaccine candidate against Streptococcus pneumoniae serotype 1. This bacterium is known for causing severe infections such as pneumonia and meningitis. The compound's ability to mimic certain sugar structures found on bacterial surfaces may help in eliciting an immune response that protects against these infections .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies suggest that derivatives of this amino sugar can inhibit bacterial cell wall synthesis and exhibit antifungal properties. This makes it a candidate for further exploration in treating various infectious diseases .

Case Study 1: Vaccine Candidate

A study published in ACS Central Science highlighted the effectiveness of this compound as a vaccine candidate. The researchers demonstrated that conjugating this compound to protein carriers significantly enhanced the immunogenicity against Streptococcus pneumoniae . The study noted a robust antibody response in animal models, indicating its potential for human vaccine development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. Researchers tested various derivatives against common bacterial strains and found that certain modifications resulted in enhanced activity against Escherichia coli and Staphylococcus aureus . The study concluded that these derivatives could be developed into new antibiotics, particularly important given the rise of antibiotic-resistant bacteria .

Mécanisme D'action

The mechanism of action of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2-deoxy-D-glucose: Similar structure but lacks the acetylamino group.

N-Acetylglucosamine: Contains an acetylamino group but differs in the sugar moiety.

2-Amino-2-deoxy-D-galactose: Similar structure but lacks the acetyl group.

Uniqueness

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is unique due to the presence of both acetylamino and amino groups on the galactopyranose ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose, also known as 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose, is a trideoxyhexose derivative with significant biological implications. This compound exhibits properties that make it a candidate for various applications in biomedicine and vaccine development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.22 g/mol. The structure features an acetamido group at the 2-position and an amino group at the 4-position of the galactopyranose ring, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. Notably, it has been analyzed as a vaccine candidate against Streptococcus pneumoniae Serotype 1. The compound's structural features may enhance its immunogenicity, providing a basis for further studies in vaccine formulation .

Enzymatic Interactions

The compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, it may inhibit specific glycosyltransferases that play a role in bacterial cell wall synthesis, thus contributing to its antimicrobial effects .

Case Studies and Research Findings

- Vaccine Development :

- Synthesis and Modification :

- Antibacterial Activity :

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 1644434-29-6 |

| Potential Applications | Vaccine development |

| Antimicrobial Activity | Against S. pneumoniae |

Propriétés

IUPAC Name |

N-[(2S,3R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-methyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-3-5(9)7(12)6(8(13)14-3)10-4(2)11/h3,5-8,12-13H,9H2,1-2H3,(H,10,11)/t3-,5+,6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLGZVBSWHFJY-NOVGQOIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)NC(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644434-29-6 | |

| Record name | 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644434296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ACETYLAMINO)-4-AMINO-2,4,6-TRIDEOXY-.ALPHA.-D-GALACTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y20ST4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.